molecular formula C10H18O2 B13634448 3-(Cyclopentyloxy)-2,2-dimethylpropanal

3-(Cyclopentyloxy)-2,2-dimethylpropanal

Cat. No.: B13634448
M. Wt: 170.25 g/mol
InChI Key: UHUNHBHNRSNMIQ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylpropanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used to substitute the cyclopentyloxy group, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid.

    Reduction: 3-(Cyclopentyloxy)-2,2-dimethylpropanol.

    Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Cyclopentyloxy)-2,2-dimethylpropanal exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical reactions and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentyloxy)-2,2-dimethylpropanol: The reduced form of the compound.

    3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid: The oxidized form of the compound.

    3-(Cyclopentyloxy)-2,2-dimethylpropylamine: A derivative with an amine group instead of the aldehyde.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropanal

InChI

InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3

InChI Key

UHUNHBHNRSNMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCC1)C=O

Origin of Product

United States

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